molecular formula C22H22FN3OS B2478886 8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872199-79-6

8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2478886
M. Wt: 395.5
InChI Key: FWAFPUHVDFOROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, also known as EFB-1, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. EFB-1 belongs to the family of spirocyclic compounds, which are known to exhibit diverse biological activities.

Scientific Research Applications

Spiro Compounds as Receptor Antagonists

Spiro compounds, such as those described in research, have been synthesized and evaluated for their potential as receptor antagonists. For instance, spiropiperidines have been developed as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrate significant activity in inhibiting NK2 receptor-mediated responses, suggesting their potential application in treating diseases where tachykinin receptors play a role, such as asthma and irritable bowel syndrome (Smith et al., 1995).

Inhibition of Epidermal Growth Factor Receptor

Research on triazaspirodecene derivatives has highlighted their ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds containing the triazaspirodecene structure have shown inhibitory activity against EGFR, which plays a crucial role in the proliferation of cancer cells. This suggests their potential application in designing new anticancer agents (Fleita et al., 2013).

Polymorphism and Pharmacological Activity

The study of polymorphism in spiro compounds, such as spiperone analogs, reveals how different crystal forms can impact the pharmacological activity of these molecules. Understanding the conformational behavior of spiro compounds in various polymorphic forms is essential for optimizing their pharmacokinetic and pharmacodynamic properties (Azibi et al., 1983).

Development of Antimicrobial Agents

Spiro compounds have also been investigated for their antimicrobial properties. The synthesis of novel spiro heterocycles has demonstrated significant analgesic activity, indicating their potential for developing new antimicrobial and analgesic agents. This research underscores the versatility of spiro compounds in addressing various therapeutic needs (Cohen et al., 1978).

properties

IUPAC Name

(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c1-2-25-13-11-22(12-14-25)24-19(16-7-4-3-5-8-16)21(28)26(22)20(27)17-9-6-10-18(23)15-17/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAFPUHVDFOROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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